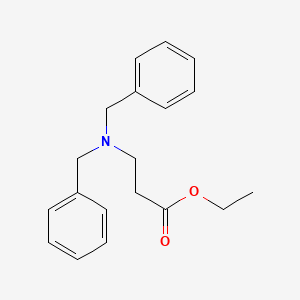

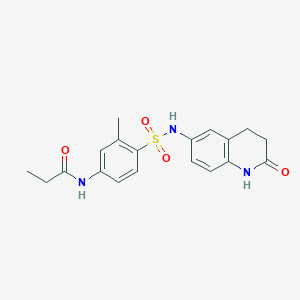

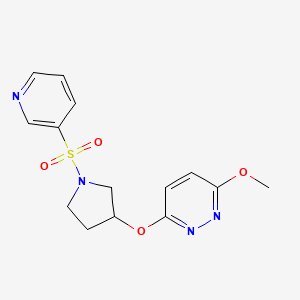

![molecular formula C12H8N4O2 B2387126 2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1368391-90-5](/img/structure/B2387126.png)

2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . This family of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The TP ring system is isoelectronic with that of purines, and depending on the choice of substituents, it can also serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of TP compounds often involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which can then be converted to a TP derivative in phosphorus oxychloride .Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring . It is an example of aza-indolizines, which have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . Its metal-chelating properties have been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis

The physical and chemical properties of TP compounds can vary widely depending on the specific substituents used. For example, one compound, N-((6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-fluoro-5-iodobenzamide, was found to be an amorphous white solid .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines has been developed. This method involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation from N-(pyridin-2-yl)benzimidamides, enabling direct metal-free oxidative N-N bond formation. This approach is highlighted by its short reaction time and high yields, showcasing a convenient construction of the triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).

Encapsulation in Water Soluble Metalla-Cages for Drug Delivery : The compound's derivatives have been studied for their drug delivery capabilities by encapsulation in a water-soluble metalla-cage. This research demonstrates the potential of such compounds in delivering biologically relevant structures, including pyrenyl derivatives, within a hydrophobic cavity of the cage, pointing towards applications in targeted drug delivery systems (Mattsson et al., 2010).

Electrochemical Properties : The electrochemical behavior of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines has been studied, showing that these compounds possess high ionization potentials and good affinity. Such properties suggest their potential use in electronic materials and devices (Tan et al., 2007).

Antibacterial Activity : A study on the synthesis and antibacterial activity evaluation of certain derivatives revealed promising activity against Escherichia coli and Pseudomonas aeruginosa. This indicates the compound's potential application in developing new antibacterial agents (Xiao et al., 2014).

Photoluminescence Properties : Research into the photoluminescence properties of coordination polymers based on the triazole group has shown potential applications in lighting and display technologies. This study emphasizes the compound's versatility in creating materials with desirable optical properties (Wang et al., 2016).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, are known to interact with their targets through various mechanisms, including inhibition and agonistic or antagonistic actions . The interaction with these targets can lead to changes in cellular processes and biochemical pathways.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the interaction with the target.

Result of Action

Similar compounds have been found to have significant effects on cell proliferation and cell cycle progression . These effects are likely a result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Orientations Futures

Propriétés

IUPAC Name |

2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-12(18)9-3-4-10-14-11(15-16(10)7-9)8-2-1-5-13-6-8/h1-7H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZMPQYBSWHLAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN3C=C(C=CC3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

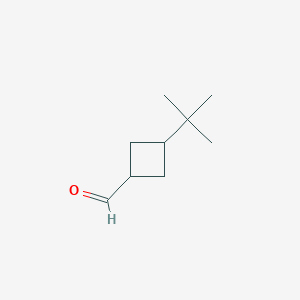

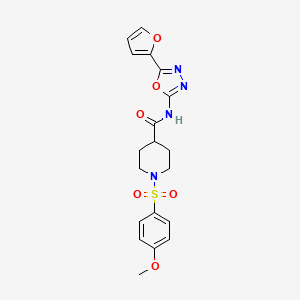

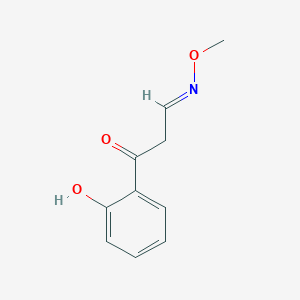

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2387047.png)

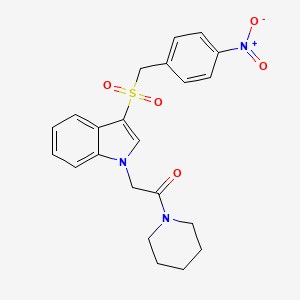

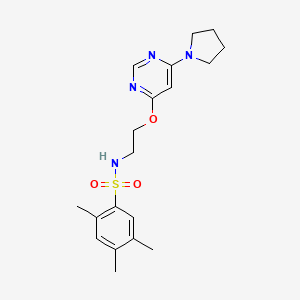

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2387050.png)

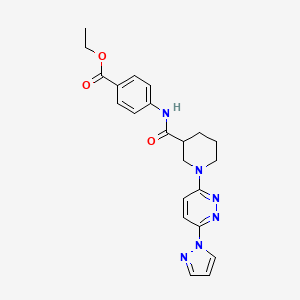

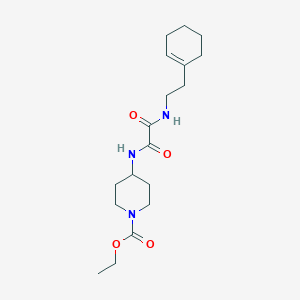

![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)

![2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2387064.png)